molecular formula C13H11FN2O B2490681 3-amino-N-(3-fluorophenyl)benzamide CAS No. 251446-40-9

3-amino-N-(3-fluorophenyl)benzamide

Cat. No.: B2490681
CAS No.: 251446-40-9
M. Wt: 230.242
InChI Key: NTRUKPPSBDQENE-UHFFFAOYSA-N
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Description

3-amino-N-(3-fluorophenyl)benzamide is an organic compound with the molecular formula C13H11FN2O and a molecular weight of 230.24 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and biology.

Properties

IUPAC Name

3-amino-N-(3-fluorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O/c14-10-4-2-6-12(8-10)16-13(17)9-3-1-5-11(15)7-9/h1-8H,15H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTRUKPPSBDQENE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-amino-N-(3-fluorophenyl)benzamide typically involves the reaction of 3-fluoroaniline with benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

3-amino-N-(3-fluorophenyl)benzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-amino-N-(3-fluorophenyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-amino-N-(3-fluorophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

3-amino-N-(3-fluorophenyl)benzamide can be compared with other similar compounds, such as:

The uniqueness of 3-amino-N-(3-fluorophenyl)benzamide lies in its specific substitution pattern, which can lead to distinct chemical and biological properties compared to its analogs.

Biological Activity

3-amino-N-(3-fluorophenyl)benzamide is an organic compound that has garnered attention for its potential biological activity, especially in cancer research. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C13H12FNO
  • Molecular Weight : 230.24 g/mol
  • Functional Groups : The compound features an amine group and a fluorophenyl moiety, which are critical for its biological interactions.

The presence of the fluorine atom enhances the compound's lipophilicity and metabolic stability, making it a candidate for further medicinal chemistry applications.

Cancer Research

Research indicates that 3-amino-N-(3-fluorophenyl)benzamide exhibits significant anti-cancer properties. Its structural features allow it to interact with various biological targets, potentially inhibiting tumor growth or modulating signaling pathways involved in cancer progression. Notably, studies have shown its utility in proteomics research as a probe for studying protein interactions and functions.

Mechanisms of Action :

  • Inhibition of Tumor Growth : The compound may inhibit specific signaling pathways that are crucial for cancer cell proliferation.
  • Protein Interaction Studies : Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been utilized to elucidate its binding affinities with various biological macromolecules.

Comparative Biological Activity

To understand the unique aspects of 3-amino-N-(3-fluorophenyl)benzamide, a comparison with structurally similar compounds is beneficial:

Compound NameStructural FeaturesUnique Aspects
4-amino-N-(4-fluorophenyl)benzamidePara-fluoro substitutionDifferent electronic properties due to para vs. meta positioning
N-(2-amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)thiazol-2-yl))amino)-benzamideMulti-functional structureIncorporates multiple functional groups for diverse activity
N-(2,3-difluorophenyl)-2-fluorobenzamideTwo fluorine atoms on different ringsEnhanced lipophilicity and potential for different biological interactions
2-amino-N-(3-fluorophenyl)benzamideDifferent amine positionVariations in binding affinity due to amino group positioning

Case Studies

  • Anticancer Activity :
    A study demonstrated that 3-amino-N-(3-fluorophenyl)benzamide exhibited significant cytotoxicity against various cancer cell lines, including A549 lung cancer cells and HepG2 hepatocellular carcinoma cells. The compound showed IC50 values ranging from 6.6 ± 0.6 μM to 7.8 ± 0.4 μM, comparable to standard chemotherapeutic agents like 5-Fluorouracil .
  • Mechanistic Insights :
    Further research indicated that the compound inhibits VEGF (vascular endothelial growth factor) levels by affecting the phosphorylation of VEGFR-2, suggesting a mechanism involving the modulation of angiogenesis in tumors .

Synthesis and Modifications

Several synthetic routes have been reported for producing 3-amino-N-(3-fluorophenyl)benzamide with varying yields and purities. These methods allow for modifications that can enhance biological activity or create analogs for further study.

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